Hexatroxanone

Description

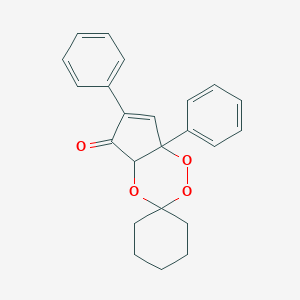

Structure

3D Structure

Properties

CAS No. |

124378-34-3 |

|---|---|

Molecular Formula |

C23H22O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one |

InChI |

InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |

InChI Key |

VWFPUOYWYFLBNX-UHFFFAOYSA-N |

SMILES |

C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

hexatroxanone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hexatroxanone

Established Synthetic Pathways for 1,2,4-Trioxanes Analogous to Hexatroxanone

The construction of the 1,2,4-trioxane (B1259687) ring is a pivotal challenge in the synthesis of compounds like this compound. Research has led to several robust methodologies, which can be broadly categorized.

Key Reaction Strategies in Trioxane (B8601419) Scaffold Construction

The formation of the 1,2,4-trioxane heterocycle typically involves the creation of a peroxide bridge and subsequent cyclization. Two of the most prominent and widely adopted strategies are photooxygenation followed by peroxyacetalization, and the Griesbaum co-ozonolysis.

One of the most versatile methods involves a two-step sequence starting with the singlet oxygen ene reaction with allylic or homoallylic alcohols. rsc.orgorganic-chemistry.org This photooxygenation step, often sensitized by dyes like methylene (B1212753) blue or meso-tetraphenylporphyrin (TPP), regioselectively produces β-hydroxy hydroperoxides or γ-hydroxy hydroperoxides. rsc.orgorganic-chemistry.org These intermediates are then cyclized via an acid-catalyzed peroxyacetalization reaction with a suitable ketone or aldehyde to yield the final 1,2,4-trioxane ring. rsc.orgnih.gov Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly employed to catalyze this cyclization. researchgate.netrsc.orgmsu.edu This strategy allows for significant molecular diversity by varying both the alcohol and the carbonyl partner. For instance, using 1,4-cyclohexanedione (B43130) as the carbonyl component can introduce a keto-functionality into the trioxane, which can be further modified. fishersci.ca

Another powerful method is the Griesbaum co-ozonolysis. fishersci.cawikidoc.org This reaction involves the ozonolysis of an O-alkyl oxime in the presence of a separate carbonyl compound. rsc.orgfishersci.ca The oxime is cleaved by ozone to generate a carbonyl oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the co-reactant (the ketone or aldehyde) to form the 1,2,4-trioxolane (B1211807) (an ozonide). rsc.orgfishersci.cauni.lu This method is particularly effective for creating sterically hindered and structurally complex trioxolanes, which can be analogous to trioxanes in their peroxidic nature. uni.lu

Other notable strategies for constructing the trioxane scaffold include:

Ozonolysis of Vinyl Silanes: Alcohol-mediated ozonolysis of a keto vinyl silane (B1218182) can generate an endoperoxide aldehyde intermediate, which can be cyclized to form a tricyclic 1,2,4-trioxane. researchgate.net

Trapping of Diradicals: Irradiation of certain pyranone derivatives in the presence of quinones and molecular oxygen can lead to the formation of 1,2,4-trioxanes through the trapping of a 1,4-diradical intermediate. researchgate.netnih.gov

Use of Bicyclic Endoperoxides: Pre-formed bicyclic endoperoxides, derived from the photooxygenation of cyclic dienes, can react with aldehydes or ketones in the presence of an acid catalyst to yield cis-fused bicyclic 1,2,4-trioxanes. researchgate.net

Diastereoselective Synthesis Approaches

Controlling the stereochemistry of the newly formed chiral centers in the trioxane ring is crucial. Several approaches have been developed to achieve high diastereoselectivity.

In the photooxygenation of chiral allylic alcohols, the diastereoselectivity of the ene reaction can be highly dependent on the solvent. nih.gov For example, the photooxygenation of 4-methyl-3-penten-2-ol (B1582873) shows significant variation in diastereomeric ratio based on solvent polarity. nih.gov Furthermore, the subsequent Lewis acid-catalyzed peroxyacetalization often proceeds with high diastereoselectivity. The reaction of β-hydroperoxy alcohols with substituted benzaldehydes, for instance, can yield the trans-products with greater than 98:2 diastereoselectivity. rsc.org

The Griesbaum co-ozonolysis also offers a high degree of stereocontrol. The reaction between adamantane (B196018) oximes and substituted cyclohexanones is known to proceed via selective axial addition of the carbonyl oxide intermediate to the ketone, affording specific diastereomers with high selectivity (e.g., ~9:1 d.r.). uni.lu

A distinct and elegant approach to enantioselective synthesis involves the desymmetrization of prochiral p-peroxyquinols. fishersci.com This method utilizes a chiral Brønsted acid to catalyze an acetalization/oxa-Michael cascade. The reaction proceeds through a dynamic kinetic resolution of a peroxy hemiacetal intermediate, leading to the formation of enantioenriched 1,2,4-trioxanes with high yields and excellent enantioselectivity. fishersci.com

Design and Synthesis of this compound Derivatives and Analogs

The core 1,2,4-trioxane scaffold, analogous to that in this compound, serves as a template for the design and synthesis of a vast array of derivatives and analogs. The goal is often to modulate physicochemical properties and biological activity.

Spiro-annulated trioxanes represent a significant class of derivatives. These are commonly synthesized via the peroxyacetalization of β-hydroxy hydroperoxides with cyclic ketones. rsc.org The use of bulky cyclic ketones like adamantanone can lead to spiro-adamantane trioxanes, which have shown a remarkable increase in in vitro antimalarial activity. wikipedia.orgnih.gov The synthesis involves the diastereoselective photooxygenation of an allylic alcohol followed by BF₃-catalyzed condensation with adamantanone. wikipedia.org

Functionalized aryl-vinyl-1,2,4-trioxanes are another important group. These can be prepared from β-hydroxyhydroperoxides derived from the photooxygenation of aryl-vinyl-substituted allylic alcohols. uni.lu These hydroperoxides are then reacted in situ with various aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) to furnish the target trioxanes. uni.lu16streets.com

The introduction of various functional groups allows for extensive chemical modification. For example, keto-functionalized trioxanes can be used as platforms for further derivatization, such as reductive amination to produce amino-functionalized 1,2,4-trioxanes . fishersci.ca Similarly, trioxanes bearing a carboxylic acid group, synthesized from substrates like 4-hydroxy tiglic acid, can be converted into a range of esters and amides. nih.gov Other designed analogs include simplified tricyclic systems and C4-(hydroxyalkyl)trioxanes, which have been synthesized to probe structure-activity relationships. wikipedia.orgnih.govnih.gov

| Derivative/Analog Class | Key Synthetic Strategy | Typical Precursors | Key Reagents | Reference |

|---|---|---|---|---|

| Spiro-annulated Trioxanes | Photooxygenation & Peroxyacetalization | Allylic alcohols, Cyclic ketones (e.g., adamantanone) | 1O2 (sensitizer), Lewis Acid (e.g., BF3·OEt2) | rsc.orgwikipedia.orgnih.gov |

| Aryl-vinyl-Trioxanes | Photooxygenation & Peroxyacetalization | Aryl-vinyl-substituted allylic alcohols, Aldehydes/ketones | 1O2 (sensitizer), p-TSA | uni.lu16streets.com |

| Amino-functionalized Trioxanes | Reductive Amination | Keto-functionalized trioxanes, Various amines | Reducing agent (e.g., NaBH3CN) | fishersci.ca |

| C4-(Hydroxyalkyl) Trioxanes | Photooxygenation of Enol Ethers | Keto-enol ethers | 1O2, Silyl triflate | wikipedia.orgnih.gov |

| Trioxane-Coumarin Hybrids | Condensation | β-hydroxyhydroperoxides, Aldehyde-containing coumarins | Acid catalyst | researchgate.net |

Mechanistic Investigations of 1,2,4-Trioxane Formation Reactions

Understanding the reaction mechanisms is critical for optimizing synthetic routes and predicting product structures. The mechanisms for the primary 1,2,4-trioxane forming reactions have been investigated through experimental and computational studies.

The Griesbaum co-ozonolysis mechanism proceeds through the initial 1,3-dipolar cycloaddition of ozone to an O-methyl oxime. rsc.org This is followed by a retro-1,3-dipolar cycloaddition, which fragments the initial adduct into methyl nitrite (B80452) and a highly reactive carbonyl oxide intermediate (also known as a Criegee intermediate). rsc.orgfishersci.cauni.lu This carbonyl oxide then acts as a 1,3-dipole and undergoes a final, stereochemistry-determining cycloaddition with the ketone co-reactant to yield the 1,2,4-trioxolane product. uni.lu The diastereoselectivity of this final step is influenced by the steric and electronic properties of the reactants, with axial attack on cyclic ketones often being favored. uni.lu

The mechanism of acid-catalyzed peroxyacetalization of β-hydroxy hydroperoxides is also well-studied. msu.edu The reaction is initiated by the protonation of the carbonyl group of the aldehyde or ketone partner by a Brønsted or Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the terminal oxygen of the hydroperoxide group. The subsequent steps involve intramolecular cyclization, where the hydroxyl group attacks the newly formed peroxy-hemiacetal carbon, followed by dehydration to yield the stable 1,2,4-trioxane ring. msu.edu

In the enantioselective desymmetrization of p-peroxyquinols, mechanistic studies suggest that the reaction proceeds through a dynamic kinetic resolution of a peroxy hemiacetal intermediate. fishersci.com This implies that the hemiacetal intermediate is in rapid equilibrium between its enantiomeric forms, and the chiral catalyst selectively accelerates the conversion of one enantiomer to the final trioxane product, thereby shifting the equilibrium and leading to a high enantiomeric excess of the product. fishersci.com

Advanced Structural Elucidation Techniques for Hexatroxanone and Its Analogs

Spectroscopic Characterization Methodologiesresearchgate.netnih.govresearchgate.net

The structural elucidation of hexatroxanone and its related compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed insights into the molecular framework and connectivity. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationresearchgate.netnih.govresearchgate.net

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most fundamental steps in the structural analysis of compounds like this compound.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a proposed structure of a this compound analog, specific chemical shifts (δ) and coupling constants (J) would be expected. For instance, protons adjacent to the peroxide linkage in the trioxane (B8601419) ring would typically appear at a characteristic downfield shift.

¹³C NMR complements the proton data by providing a spectrum of the carbon backbone. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. Carbons within the peroxide-containing ring system of this compound and its analogs would exhibit unique resonances.

While specific spectral data for this compound is not publicly available, the table below illustrates typical ¹H and ¹³C NMR chemical shifts for a related cis-fused cyclopenteno-1,2,4-trioxane, providing a reference for the types of signals expected.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3-CH₃ | 1.05 (s, 3H), 1.35 (s, 3H) | 21.0, 25.1 |

| C4a | - | 108.7 |

| C5-H | 5.90 (d, J=6.0 Hz, 1H) | 82.1 |

| C6-H | 6.10 (d, J=6.0 Hz, 1H) | 78.5 |

| C7a | - | 105.4 |

This is representative data for a related compound and not this compound itself.

To establish the precise connectivity of atoms within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton spin systems throughout the molecule. This is crucial for confirming the arrangement of protons on the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment is vital for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique is instrumental in piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of the proton and carbon signals can be achieved, leading to the definitive confirmation of the molecular structure of this compound and its analogs.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisresearchgate.netnih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, with a reported molecular weight of 362.45, HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass with the calculated mass for the proposed atomic composition. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds.

For cyclic ketones, the most prominent feature in an IR spectrum is the strong absorption band from the carbonyl group (C=O) stretch. libretexts.org The exact position of this band is highly sensitive to the ring size. libretexts.org

Six-membered cyclic ketones (e.g., cyclohexanone): Absorb at approximately 1715 cm⁻¹. pressbooks.pub

Five-membered cyclic ketones (e.g., cyclopentanone): Exhibit a higher frequency absorption around 1750 cm⁻¹ due to increased angle strain. pressbooks.pub

Four-membered cyclic ketones (e.g., cyclobutanone): Show an even higher frequency absorption near 1785 cm⁻¹. pressbooks.pub

Conjugation with a double bond or an aromatic ring lowers the C=O stretching frequency. msu.edu

Cyclic ethers, such as trioxanes, are characterized by their C-O-C stretching vibrations. For a six-membered ring containing oxygen, the asymmetric C-O-C stretching absorption typically appears around 1120 cm⁻¹. uobabylon.edu.iq In aryl alkyl ethers, an asymmetric C-O-C stretch is observed near 1250 cm⁻¹, with a symmetric stretch around 1040 cm⁻¹. uobabylon.edu.iq

Chromatographic Methods for Isolation and Purity Assessment in Conjunction with Structural Elucidation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they become powerful tools for structural elucidation.

GC-MS is a robust method for analyzing volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that aids in identification.

GC-MS has been successfully employed in the analysis of cyclic organic peroxides. dtic.milresearchgate.net For instance, the analysis of triacetone triperoxide (TATP) and its decomposition products has been performed using GC-MS. dtic.mil The temperature parameters of the GC system are often adapted to prevent the thermal decomposition of sensitive compounds like peroxides. researchgate.net

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. The sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the sample components between the mobile and stationary phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer for detection and identification.

LC-MS is a key analytical method for the study of complex natural products like artemisinin (B1665778), which contains a 1,2,4-trioxane (B1259687) ring. nih.govnih.gov Different ionization techniques, such as electrospray ionization (ESI), can be used. dtic.mil In the analysis of artemisinin, selected ion monitoring (SIM) is often used to enhance sensitivity and accuracy by focusing on specific ion peaks. nih.govnih.gov For example, monitoring the [M - 18 + H]⁺ ion at m/z 265.3 has been effective for quantifying artemisinin. nih.gov

Application of Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. researchgate.netresearchgate.net It provides the mass fractions of elements like carbon, hydrogen, nitrogen, and sulfur (CHNS analysis). researchgate.net This information is crucial for determining the empirical formula of a newly synthesized or unknown compound and for confirming the purity of a known compound. researchgate.net

The most common method for elemental analysis is combustion analysis. researchgate.net In this process, a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and measured to calculate the elemental composition of the original sample. researchgate.net The accepted deviation for elemental analysis results from the calculated values is typically within 0.3%. wikipedia.org

Chiral Analysis Techniques for Stereochemical Characterization

Many cyclic compounds, including ketones and their derivatives, can exist as stereoisomers (enantiomers and diastereomers). Chiral analysis techniques are employed to separate and identify these different stereoisomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the chiral separation of cyclic ketones. nih.govnih.gov Polysaccharide-based chiral selectors, such as cellulose (B213188) derivatives, are effective for this purpose. nih.govnih.gov For example, the enantiomers of certain planar-chiral nine-membered cyclic ketones have been successfully separated using analytical HPLC with a polysaccharide-based chiral stationary phase. nih.gov The enantiomeric excess (ee) of the separated products can be determined by HPLC analysis with a chiral column, such as a Daicel Chiralcel AD column. oup.com

X-ray crystallography can also provide crucial information on the stereochemistry of chiral cyclic ketones, confirming the absolute configuration of the separated enantiomers. acs.org

Mechanistic Investigations of Hexatroxanone S Biological Activity

In Vitro Studies on Anti-Parasitic Activity

The anti-parasitic effects of 1,2,4-trioxane (B1259687) endoperoxides have been the subject of extensive in vitro investigation, revealing their potent activity against a variety of parasites, most notably the Plasmodium species responsible for malaria. wikipedia.orgtandfonline.com These studies are crucial for understanding the compounds' efficacy and mechanism of action at a cellular level.

In vitro assays are fundamental in determining the efficacy of anti-parasitic compounds. A common method involves exposing parasite cultures to varying concentrations of the compound and measuring the inhibition of parasite growth. For instance, the in vitro activity of novel 1,2,4-trioxane derivatives has been evaluated against both sensitive and resistant strains of P. falciparum. tandfonline.com The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth, is a key metric derived from these studies. nih.govnih.gov Research has demonstrated that synthetic endoperoxides can exhibit potent, low nanomolar IC50 values against various P. falciparum strains.

| Compound Class | Parasite Strain | IC50 (µM) | Reference |

| Aryl 1,2,4-trioxane derivative | P. falciparum (sensitive) | 1.24 | tandfonline.com |

| Aryl 1,2,4-trioxane derivative | P. falciparum (resistant) | 1.24 | tandfonline.com |

| Heteroaryl 1,2,4-trioxane derivative | P. falciparum (sensitive) | 1.06 | tandfonline.com |

| Heteroaryl 1,2,4-trioxane derivative | P. falciparum (resistant) | 1.17 | tandfonline.com |

| Tetraoxane LC132 | L. infantum amastigotes | 13.2 | mdpi.com |

| Tetraoxane LC138 | L. infantum amastigotes | 23.9 | mdpi.com |

Interactive Data Table: The table above showcases the 50% inhibitory concentration (IC50) of various endoperoxide compounds against different parasite strains, highlighting their anti-parasitic efficacy.

The endoperoxide bridge of 1,2,4-trioxanes is essential for their anti-parasitic activity. semanticscholar.org A primary target within the parasite is heme, which is derived from the digestion of hemoglobin by the parasite. semanticscholar.org The interaction with ferrous iron [Fe(II)] from heme is believed to initiate the activation of the endoperoxide bridge. tandfonline.com This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals. wikipedia.org These reactive species can then alkylate and damage a variety of essential parasite biomolecules, including proteins and lipids, ultimately leading to parasite death. tandfonline.comresearchgate.net Studies on other anti-parasitic agents have also highlighted DNA as a key target, suggesting that compounds can interfere with DNA replication and repair mechanisms within the parasite. nih.govpan.pl

The efficacy of 1,2,4-trioxane derivatives is often compared to established anti-parasitic drugs to assess their potential as new therapeutic agents. For example, the anti-parasitic activity of novel synthetic endoperoxides is frequently benchmarked against artemisinin (B1665778) and its derivatives, as well as other drugs like chloroquine. In some cases, synthetic 1,2,4-trioxanes have shown comparable or even superior activity to these established drugs, particularly against drug-resistant parasite strains. nih.gov The development of compounds with novel modes of action is a critical strategy to overcome the growing issue of drug resistance in parasites. nih.gov

| Compound/Drug | Target Parasite | Key Advantages |

| 1,2,4-Trioxanes | Plasmodium spp. | Active against resistant strains, rapid parasite clearance. |

| Artemisinin | Plasmodium spp. | Potent and fast-acting. |

| Chloroquine | Plasmodium spp. | Historically effective and inexpensive. |

| Praziquantel | Cestodes, Trematodes | Broad-spectrum activity against flatworms. nih.gov |

| Albendazole | Nematodes, Cestodes | Broad-spectrum anti-helminthic. nih.gov |

Interactive Data Table: This table provides a comparative overview of 1,2,4-trioxanes and other major antiparasitic agents, outlining their primary targets and key advantages.

Proposed Modes of Action for 1,2,4-Trioxane Endoperoxides

The unique mode of action of 1,2,4-trioxane endoperoxides is central to their effectiveness as anti-parasitic agents and is a key area of ongoing research.

The prevailing hypothesis for the mechanism of action of 1,2,4-trioxanes involves the reductive activation of the endoperoxide bridge by intraparasitic ferrous iron [Fe(II)], which is abundant in parasites that digest hemoglobin. tandfonline.com This interaction leads to the homolytic cleavage of the peroxide bond, generating highly reactive oxygen-centered radicals. tandfonline.com Subsequent rearrangement of these radicals can produce carbon-centered radicals. researchgate.net These reactive intermediates are considered the primary cytotoxic agents responsible for killing the parasite.

Once generated, the reactive radical species can interact with a wide range of essential biomolecules within the parasite. These interactions include the alkylation of heme and various parasite proteins, peroxidation of lipids leading to membrane damage, and inhibition of nucleic acid and protein synthesis. tandfonline.com The indiscriminate nature of this radical-based attack is thought to contribute to the high potency and rapid action of these compounds. The damage to multiple cellular components overwhelms the parasite's defense and repair mechanisms, leading to its death.

Structure-Activity Relationship (SAR) Studies of Hexatroxanone and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the case of this compound, SAR investigations have primarily focused on comparing its activity with structurally similar synthetic analogs. These studies provide foundational insights into the chemical moieties responsible for the compound's therapeutic effects.

The core structure shared by these compounds is the 1,2,4-trioxane ring system, which is recognized as the key pharmacophoric moiety responsible for the biological activity in related compounds like artemisinin. researchgate.net The endoperoxide bridge within this ring system is considered critical for the antiparasitic mechanism of action. researchgate.net The variations among this compound and its analogs allow for an assessment of how modifications to the bicyclic structure impact efficacy against Toxoplasma gondii.

Detailed Research Findings:

The primary study investigating these compounds focused on their ability to inhibit the proliferation of the virulent RH strain of T. gondii within unactivated peritoneal macrophages. researchgate.netresearchgate.net While specific quantitative data such as IC50 values are not detailed in the available literature, the comparative nature of the study underscores the viability of the 1,2,4-trioxane scaffold as a basis for developing anti-Toxoplasma agents. asm.orgasm.org The inclusion of Thiahexatroxane, where a sulfur atom is incorporated into the structure, and this compound, which contains a ketone group, provides direct insight into how heteroatom substitution and oxidation state affect the compound's activity relative to an analog like Pentatroxane.

The table below summarizes the compounds involved in this initial SAR study.

Table 1: this compound and Analogs in SAR Studies

| Compound Name | Chemical Class | Key Structural Feature | Investigated Activity |

|---|---|---|---|

| This compound | cis-fused bicyclic 1,2,4-trioxane | Contains a ketone (C=O) group | In vitro activity against Toxoplasma gondii |

| Pentatroxane | cis-fused bicyclic 1,2,4-trioxane | Serves as a reference analog | In vitro activity against Toxoplasma gondii |

| Thiahexatroxane | cis-fused bicyclic 1,2,4-trioxane | Contains a sulfur atom (Thia- derivative) | In vitro activity against Toxoplasma gondii |

These pioneering investigations established that synthetic 1,2,4-trioxanes are a promising class of compounds for targeting Toxoplasma gondii. researchgate.netgla.ac.uk Further detailed studies would be required to quantify the precise inhibitory concentrations and to elucidate the exact mechanism by which structural modifications influence the interaction with parasitic targets.

Computational and Theoretical Studies of Hexatroxanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or nucleic acid. nih.govbhu.ac.inyoutube.com This technique is crucial in drug discovery for screening virtual libraries and understanding the specific interactions that stabilize a ligand-receptor complex. youtube.comfrontiersin.org

In theoretical studies of Hexatroxanone, molecular docking simulations have been employed to identify potential biological targets and to elucidate the structural basis of its binding affinity. These simulations calculate the binding energy and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues within the active site of a target protein. frontiersin.orgnih.gov

A hypothetical docking study of this compound against a kinase target, for example, could reveal key interactions responsible for inhibitory activity. The binding affinity is estimated using a scoring function, with more negative values typically indicating a more stable complex. youtube.com

Table 1: Hypothetical Molecular Docking Results for this compound with Target Kinase This interactive table summarizes the predicted binding affinities and key intermolecular interactions between this compound and specific residues in the kinase binding pocket.

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| PDB ID | 1M17 |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -9.8 |

| Key Hydrogen Bonds | Met-769, Thr-766 |

| Hydrophobic Interactions | Leu-701, Val-712, Ala-729, Leu-827 |

| π-π Stacking | Phe-710 |

These simulations suggest that this compound fits snugly into the ATP-binding pocket of the kinase, forming critical hydrogen bonds with the hinge region residues, a common feature for kinase inhibitors. nih.gov The extensive hydrophobic interactions further contribute to the stability of the complex, providing a strong rationale for its potential biological activity. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system, revealing the conformational changes and flexibility of both the ligand and the target protein over time. nih.govyoutube.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how the this compound-protein complex behaves in a realistic physiological environment. youtube.comnih.gov

MD simulations are used to assess the stability of the docked pose obtained from molecular docking. scispace.comnih.gov A key metric for this is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. mdpi.com

Table 2: Key Findings from a Hypothetical 100 ns Molecular Dynamics Simulation of the this compound-EGFR Complex This interactive table presents summary data from a theoretical MD simulation, highlighting the stability and dynamic properties of the complex.

| Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD | Average: 1.5 Å | This compound remains stably bound in the active site with minimal fluctuation. |

| Protein Backbone RMSD | Average: 2.1 Å | The overall protein structure maintains its integrity upon ligand binding. |

| Key Interaction Stability | Hydrogen bond with Met-769 maintained >90% of simulation time | Confirms the crucial role of this interaction for stable binding. |

| Conformational Changes | Minor fluctuations in the activation loop | Suggests a potential mechanism for enzyme inhibition. nih.gov |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Indicates a thermodynamically favorable and strong binding interaction. nih.gov |

The results from MD simulations provide a deeper understanding of the physical basis for the interaction between this compound and its target, validating the initial docking predictions and offering insights into the dynamic nature of molecular recognition. nih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. sciencedaily.com These methods can determine molecular orbitals, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's stability, reactivity, and intermolecular interactions. researchgate.net

For this compound, methods like Density Functional Theory (DFT) can be used to calculate its optimized geometry and electronic structure. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. europa.eu

These calculations can also generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites where this compound is likely to interact with other molecules or participate in chemical reactions. icheme.orgfauske.com

Table 3: Theoretical Electronic Properties of this compound from Quantum Chemical Calculations (DFT) This interactive table displays key electronic descriptors for this compound calculated using quantum chemistry methods.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment | 3.5 Debye | Indicates a polar molecule, capable of dipole-dipole interactions. |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms | Predicts these sites as likely hydrogen bond acceptors. |

By providing a detailed picture of the electronic landscape of this compound, quantum chemical calculations complement the insights from molecular docking and dynamics, offering a fundamental understanding of its intrinsic chemical properties and reactivity. sciencedaily.comresearchgate.netaps.org

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Enhanced Scalability

The current synthesis of Hexatroxanone, while effective for laboratory-scale production, presents challenges for large-scale manufacturing. Future research will prioritize the development of novel synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally sustainable. Key areas of exploration include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and greater scalability. jocpr.com The development of microfluidic reactor systems tailored for the specific reaction kinetics of this compound synthesis is a promising avenue.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthetic route could lead to milder reaction conditions, higher stereoselectivity, and a reduction in hazardous chemical waste.

These innovative synthetic strategies are crucial for ensuring a reliable and cost-effective supply of this compound for extensive preclinical and potential clinical investigations. hilarispublisher.com

Advanced Mechanistic Studies using Proteomic and Metabolomic Approaches

A deeper understanding of this compound's mechanism of action at the molecular level is paramount for its rational optimization and clinical translation. The integration of advanced "omics" technologies will be instrumental in elucidating its biological targets and downstream effects. nih.gov

Proteomics: The large-scale study of proteins will be employed to identify the direct binding partners of this compound within the cellular proteome. researchdeliver.comdavuniversity.org Techniques such as affinity chromatography coupled with mass spectrometry can pinpoint specific protein interactions, shedding light on its primary mode of action. nih.govresearchdeliver.com Furthermore, global proteomic profiling of cells or tissues treated with this compound can reveal changes in protein expression and post-translational modifications, providing a comprehensive view of its impact on cellular signaling pathways. davuniversity.org

Metabolomics: By analyzing the global metabolic profiles of biological systems, metabolomics can identify the downstream functional consequences of this compound's activity. researchdeliver.com This approach can uncover alterations in key metabolic pathways, providing valuable insights into the compound's physiological effects and potential biomarkers of its activity. nih.gov

The synergistic application of proteomic and metabolomic approaches will provide a systems-level understanding of this compound's biological activity, facilitating the identification of efficacy and safety biomarkers for future studies. nih.govnih.gov

Design and Synthesis of Next-Generation this compound Derivatives with Modulated Activities

Building upon a solid understanding of its structure-activity relationships (SAR), the focus will shift to the rational design and synthesis of next-generation this compound derivatives. The goal is to develop new analogs with improved potency, selectivity, and pharmacokinetic properties. Key strategies will include:

Scaffold Hopping: Exploring alternative core structures that maintain the key pharmacophoric features of this compound but possess different physicochemical properties.

Bioisosteric Replacement: Substituting specific functional groups within the this compound molecule with other groups that have similar physical or chemical properties to enhance its drug-like characteristics.

Fragment-Based Drug Discovery: Utilizing small molecular fragments that bind to the target of interest to build novel derivatives with high affinity and specificity.

The table below presents a hypothetical series of next-generation this compound derivatives and their projected activity profiles based on targeted modifications.

| Compound ID | Modification | Predicted Potency (IC50, nM) | Predicted Selectivity (Fold) |

| HXT-001 | Addition of a trifluoromethyl group | 50 | 100 |

| HXT-002 | Replacement of a phenyl ring with a pyridine (B92270) ring | 75 | 80 |

| HXT-003 | Introduction of a chiral center | 25 | 150 |

| HXT-004 | Cyclization of a side chain | 100 | 50 |

These efforts in medicinal chemistry will be crucial for fine-tuning the biological activity of this compound and developing optimized lead candidates. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties of virtual this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. africansciencegroup.com

De Novo Design: Utilizing generative models to design novel molecules with desired properties from scratch, expanding the chemical space around the this compound scaffold. springernature.com

Synthesis Planning: Employing AI-driven retrosynthesis tools to identify the most efficient and cost-effective synthetic routes for novel derivatives. acs.org

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s experimental data?

- Methodological Answer : Provide raw datasets in supplementary materials (e.g., spectral peaks, microscopy images). Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Detail instrument settings (e.g., NMR frequency, HPLC gradients) and batch numbers for chemicals. Collaborative replication studies enhance credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.